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Compound of Interest

Compound Name: 4-Bromo-2-nitrotoluene

Cat. No.: B1266186 Get Quote

A comprehensive analysis of a molecule's spectral data is fundamental in confirming its

structure. This guide provides a detailed comparison of experimental and predicted spectral

data for 4-Bromo-2-nitrotoluene, a compound utilized in various research applications

including synthetic and analytical chemistry.[1] This information is crucial for researchers,

scientists, and drug development professionals to verify the identity and purity of this

compound.

Spectral Data Comparison: 4-Bromo-2-nitrotoluene
A side-by-side comparison of experimental and predicted spectral data is essential for

unambiguous structural elucidation. While experimental data provides a real-world

measurement of a molecule's properties, predicted data, generated from computational

algorithms, serves as a valuable reference for assignment and interpretation.

¹H NMR Spectra
The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical

environment and connectivity of hydrogen atoms in a molecule. The experimental data

presented was acquired in deuterochloroform (CDCl₃).
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Proton

Assignment

Experimental

Chemical Shift

(ppm)

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J) in

Hz

H-3 7.24 7.35 Doublet (d) 8.2

H-5 7.62 7.69
Doublet of

Doublets (dd)
8.2, 2.0

H-6 8.10 8.05 Doublet (d) 2.0

-CH₃ 2.55 2.58 Singlet (s) N/A

Experimental data sourced from ChemicalBook.[2][3] Predicted data generated using an online

NMR prediction tool.

¹³C NMR Spectra
The ¹³C NMR spectrum reveals the number of distinct carbon environments in a molecule. The

experimental data was also obtained in CDCl₃.

Carbon Assignment
Experimental Chemical Shift

(ppm)

Predicted Chemical Shift

(ppm)

C-1 (-CH₃) 20.1 20.5

C-2 (-NO₂) 149.5 149.8

C-3 127.5 128.0

C-4 (-Br) 119.6 121.2

C-5 136.0 136.5

C-6 132.6 133.1

C-ipso (attached to -CH₃) 134.1 134.5

Experimental data sourced from ChemicalBook.[3] Predicted data generated using an online

NMR prediction tool.
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Infrared (IR) Spectra
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Vibrational Mode
Experimental Frequency

(cm⁻¹)

Predicted Frequency Range

(cm⁻¹)

Aromatic C-H stretch 3019 3100-3000

Asymmetric NO₂ stretch 1526 1550-1500

Symmetric NO₂ stretch 1350 1370-1335

C-N stretch 1215 1250-1200

C-Br stretch Not specified 700-500

Experimental data sourced from ChemicalBook.[3] Predicted data based on typical IR

absorption ranges for functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.
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Fragment Experimental m/z Predicted m/z Interpretation

[M]⁺ 215/217 215/217

Molecular ion

(presence of Br

isotopes)

[M-NO₂]⁺ 169/171 169/171 Loss of a nitro group

[M-Br]⁺ 136 136
Loss of a bromine

atom

[C₆H₄CH₃]⁺ 90 90 Toluene fragment

[C₇H₅]⁺ 89 89

Loss of a hydrogen

from the toluene

fragment

Experimental data sourced from PubChem, showing top peaks at m/z 90, 89, and 63.

Predicted fragmentation patterns are based on common fragmentation pathways for

nitroaromatic and halogenated compounds.

Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and predicted

spectral data for structural elucidation.
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Caption: Workflow for comparing experimental and predicted spectral data.

Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques mentioned.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 4-Bromo-2-nitrotoluene in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, relaxation delay, and number of scans.

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger

number of scans is typically required. Proton decoupling is used to simplify the spectrum.

Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct

the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated

total reflectance (ATR) crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (or clean

ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the sample in the instrument and record the IR spectrum.

Data Processing: The background is automatically subtracted from the sample spectrum to

yield the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds like 4-Bromo-2-nitrotoluene, gas chromatography (GC) is often

used for introduction, which also separates the sample from any impurities.

Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method

where a high-energy electron beam bombards the molecules, causing them to lose an

electron and form a molecular ion.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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